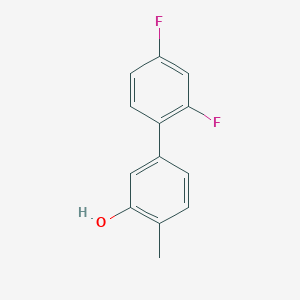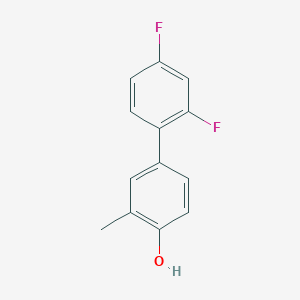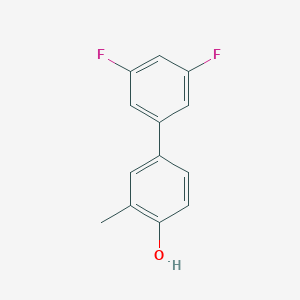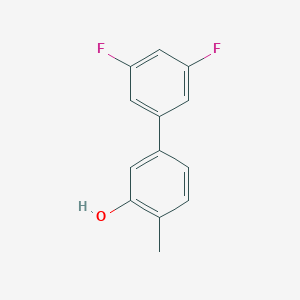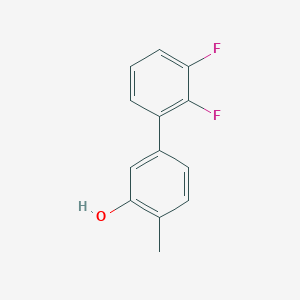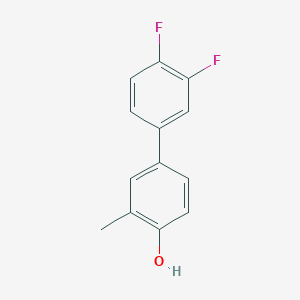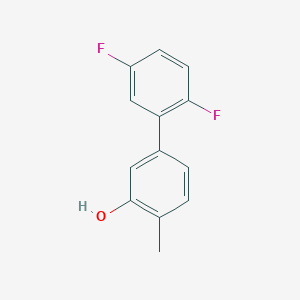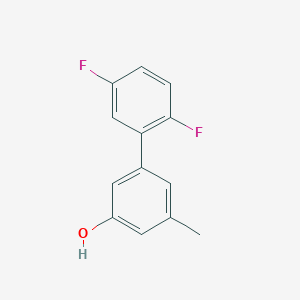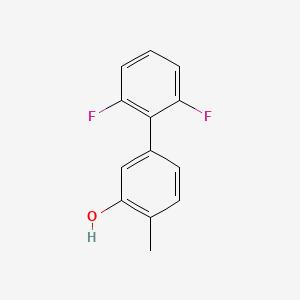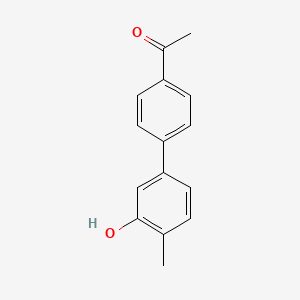
5-(2,6-Difluorophenyl)-3-methylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,6-Difluorophenyl)-3-methylphenol, 95% (5-DFP-3-MP) is a compound used in various scientific research applications due to its unique properties. It is a highly versatile compound with a wide range of applications in the fields of organic synthesis, analytical chemistry, and biochemistry. 5-DFP-3-MP is a white crystalline solid with a molecular formula of C7H6F2O and a molecular weight of 152.12 g/mol. Its structure is composed of a phenol group attached to a 2,6-difluorophenyl group, with a methyl group attached to the phenol group.
Scientific Research Applications
5-(2,6-Difluorophenyl)-3-methylphenol, 95% is used in various scientific research applications due to its unique properties. It is used as a reagent in organic synthesis and analytical chemistry, as a ligand in coordination chemistry, and as a substrate in biochemistry. It is also used as a fluorescent probe in fluorescence microscopy. Furthermore, it has been used in the development of novel drugs and as a building block for the synthesis of other compounds.
Mechanism of Action
5-(2,6-Difluorophenyl)-3-methylphenol, 95% is an inhibitor of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. It also inhibits the activity of certain ion channels, such as the voltage-gated calcium channels, which are involved in the regulation of cell membrane potentials. Furthermore, it has been shown to interact with certain proteins, such as the nuclear receptor PPARγ, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
5-(2,6-Difluorophenyl)-3-methylphenol, 95% has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant effects. It has also been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and the voltage-gated calcium channels, which are involved in the regulation of cell membrane potentials. Furthermore, it has been shown to interact with certain proteins, such as the nuclear receptor PPARγ, which are involved in the regulation of gene expression.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(2,6-Difluorophenyl)-3-methylphenol, 95% in laboratory experiments is its high purity (95%) and its versatility. It is a highly reactive compound that can be used in a wide range of applications. However, it is important to note that 5-(2,6-Difluorophenyl)-3-methylphenol, 95% is toxic and should be handled with care. Furthermore, its solubility in water is limited, so it should be used in a solvent system that is compatible with the reaction conditions.
Future Directions
There are many potential future directions for research involving 5-(2,6-Difluorophenyl)-3-methylphenol, 95%. For example, further studies could be conducted to explore its potential as an anti-inflammatory, anti-cancer, and anti-oxidant agent. Additionally, further research could be conducted to explore its potential as an inhibitor of certain enzymes and ion channels, as well as its interactions with certain proteins. Furthermore, further research could be conducted to explore its potential as a fluorescent probe in fluorescence microscopy. Finally, further research could be conducted to explore its potential as a building block for the synthesis of other compounds.
Synthesis Methods
5-(2,6-Difluorophenyl)-3-methylphenol, 95% is synthesized from the reaction of 2,6-difluorobenzaldehyde and 3-methylphenol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out in a refluxing solution of ethanol and water, and the product is purified by recrystallization. The yield of the reaction is typically around 95%.
properties
IUPAC Name |
3-(2,6-difluorophenyl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c1-8-5-9(7-10(16)6-8)13-11(14)3-2-4-12(13)15/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOXNDPJDBVQII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683793 |
Source


|
| Record name | 2',6'-Difluoro-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261916-97-5 |
Source


|
| Record name | 2',6'-Difluoro-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

